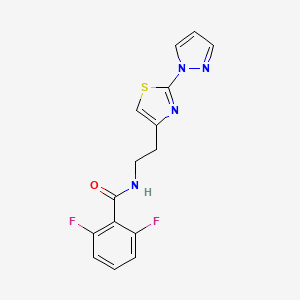

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N4OS/c16-11-3-1-4-12(17)13(11)14(22)18-7-5-10-9-23-15(20-10)21-8-2-6-19-21/h1-4,6,8-9H,5,7H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGYCZIMUUSBEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCCC2=CSC(=N2)N3C=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized products depending on the nucleophile or electrophile used .

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Overview

The compound belongs to a class of N-substituted 2,6-difluorobenzamides. Below is a comparative analysis with structurally related analogs:

Key Observations

Core Structure : All compounds share the 2,6-difluorobenzamide moiety, critical for binding to insect chitin synthase enzymes .

The ethyl spacer in the target compound may reduce steric hindrance compared to bulkier substituents like chlorfluazuron’s cyclopropylcarbonyl-phenyl group.

Lipophilicity and Bioavailability :

- The ethoxyphenyl group in the analog increases lipophilicity, favoring cuticular penetration in insects. In contrast, the pyrazole-thiazole system in the target compound may balance hydrophilicity and membrane permeability.

Biological Activity: Teflubenzuron and hexaflumuron are established chitin synthesis inhibitors.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, therapeutic implications, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H14F2N4S |

| Molecular Weight | 278.33 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C1=NC(=CS1)CNC(C)CN2C=CC=N2)C(=O)N(C(F)(F)C)C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor of various enzymes and receptors involved in critical signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting phosphodiesterases (PDEs), particularly PDE3A, which is crucial for regulating intracellular cyclic nucleotide levels .

- Receptor Modulation : Its structural components suggest potential interactions with G-protein coupled receptors (GPCRs), influencing various physiological responses.

Antimicrobial and Antitumor Activities

Research indicates that derivatives containing thiazole and pyrazole moieties exhibit significant antimicrobial and antitumor activities:

- Antimicrobial Activity : Compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

- Antitumor Activity : A study highlighted that thiazole derivatives showed promising inhibitory effects on cancer cell lines, with IC50 values indicating their potency . The presence of the pyrazole ring further enhances these properties by facilitating interactions with tumor-related targets.

Study 1: Cardiotonic Effects

A series of thiazole-pyrazole derivatives were synthesized and evaluated for their cardiotonic effects through PDE3 inhibition. One derivative exhibited an IC50 value of 0.24 μM against PDE3A, indicating strong inhibitory potential compared to other compounds tested .

Study 2: Antitumor Efficacy

In a comparative study on various thiazole derivatives against HepG-2 liver cancer cells, a specific derivative showed an IC50 value of 2.20 ± 0.13 μg/mL, outperforming standard chemotherapeutic agents like doxorubicin . This suggests that compounds similar to this compound could be promising candidates for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide?

- Methodology :

-

Step 1 : Synthesize the thiazole-ethylamine intermediate by reacting 2-(1H-pyrazol-1-yl)thiazol-4-ylethylamine with 2,6-difluorobenzoyl chloride in pyridine or DMF under inert conditions.

-

Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize from methanol or ethanol for high-purity crystals.

-

Key References : Similar protocols for thiazole-amide derivatives are detailed in (amide coupling in pyridine) and (use of N,N-dimethylacetamide for solubility) .

- Reaction Optimization Table :

| Solvent | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Pyridine | None | 68 | >95% | |

| DMF | K₂CO₃ | 78 | >98% |

Q. How to characterize the compound’s structural and electronic properties?

- Spectroscopic Techniques :

- FTIR : Confirm amide C=O stretch (~1658 cm⁻¹) and NH bending (~1614 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.7–7.8 ppm), pyrazole/thiazole protons, and ethyl linker signals .

- X-ray Crystallography : Refine crystal structures using SHELXL ( ) to identify intermolecular hydrogen bonds (e.g., N–H⋯N, C–H⋯F) critical for packing stability .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., pesticidal vs. pharmacological effects)?

- Methodology :

- Comparative Bioassays : Test the compound against both agricultural pests (e.g., insect larvae) and mammalian cell lines (e.g., cancer models) under standardized conditions.

- Structural Analysis : Use X-ray crystallography () to correlate conformation (e.g., amide torsion angles) with target selectivity .

- Purity Validation : Ensure >98% purity via HPLC and assess residual solvents (GC-MS) to exclude batch variability () .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Approach :

- Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C, monitoring degradation via LC-MS.

- Stabilizers : Co-crystallize with cyclodextrins () or add antioxidants (e.g., BHT) to mitigate oxidation .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Design Principles :

- Core Modifications : Replace pyrazole with imidazole ( ) or vary fluorination patterns on the benzamide () .

- Linker Optimization : Adjust ethyl spacer length or introduce rigidity (e.g., propargyl groups) to enhance binding entropy.

- Synthetic Example :

- Analog : N-(2-(2-(1H-imidazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide.

- Procedure : Substitute pyrazole with imidazole in Step 1 ( ) .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data (e.g., hydrogen bond patterns vs. computational predictions)?

- Resolution Workflow :

Experimental Validation : Re-refine XRD data using SHELXL ( ) with updated scattering factors.

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental H-bond geometries .

Thermal Motion Analysis : Assess anisotropic displacement parameters to distinguish static disorder from dynamic effects .

Methodological Best Practices

Q. What purification techniques ensure high yields of the compound?

- Protocol :

- Crude Isolation : Precipitate with ice-cold water after reaction completion ().

- Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel.

- Recrystallization : Methanol/water (4:1) yields high-purity crystals (mp 203–204°C, ) .

Advanced Analytical Techniques

Q. How to study intermolecular interactions in the solid state?

- Tools :

- Hirshfeld Surface Analysis : Quantify C–H⋯F and π-π interactions from XRD data ().

- DSC/TGA : Assess thermal stability and phase transitions (e.g., melting points correlated with crystallinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.